3-Amino-2,6-difluorobenzonitrile
Overview
Description
Scientific Research Applications
A 137491 has a wide range of scientific research applications:
Chemistry: In chemistry, A 137491 is used as a tool compound to study the mechanisms of platelet-activating factor receptor antagonism.
Biology: In biological research, it is used to investigate the role of platelet-activating factor receptors in various physiological and pathological processes.
Medicine: In medicine, A 137491 has potential therapeutic applications in the treatment of inflammatory diseases, pain management, and other conditions involving platelet-activating factor receptor activity.
Safety and Hazards
3-Amino-2,6-difluorobenzonitrile is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of A 137491 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the core indole structure, which is then functionalized with various substituents.
Reaction Conditions: The reactions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the production of A 137491 involves optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
A 137491 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: A 137491 can undergo substitution reactions, particularly at the indole and imidazo-pyridinyl moieties, to form a variety of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Mechanism of Action
A 137491 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various cellular processes, including inflammation and pain signaling. By blocking the receptor, A 137491 inhibits the downstream signaling pathways, leading to a reduction in inflammation and pain .
Comparison with Similar Compounds
A 137491 is unique in its high potency and selectivity for the platelet-activating factor receptor. Similar compounds include:
ABT-491: Another potent platelet-activating factor receptor antagonist with a similar structure and mechanism of action.
PAF Receptor Antagonists: A class of compounds that includes various molecules with similar receptor antagonism properties but differing in potency and selectivity.
Other Indole Derivatives: Compounds with similar indole structures but different substituents and biological activities
A 137491 stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
3-amino-2,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFDOQOCRNACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429009 | |
Record name | 3-Amino-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-78-1 | |
Record name | 3-Amino-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction outcome when 3-Amino-2,6-difluorobenzonitrile reacts with guanidine carbonate?
A1: Interestingly, the reaction of this compound with guanidine carbonate does not lead to a difluoro-substituted quinazoline derivative as one might expect. Instead, it yields exclusively 5-fluoro-2,4,8-triaminoquinazoline. [] This suggests a unique reaction pathway influenced by the presence of both the amino and fluoro substituents on the benzonitrile ring.
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